molecular formula C11H23Cl3N2O2 B14779454 tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate dihydrochloride

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate dihydrochloride

Cat. No.: B14779454
M. Wt: 321.7 g/mol
InChI Key: CNUCRUZITZTTQW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate dihydrochloride is a chemical compound with the molecular formula C11H21ClN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate dihydrochloride typically involves the reaction of N-Boc-piperazine with 2-chloroethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate dihydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The piperazine ring can undergo oxidation to form N-oxides.

    Reduction Reactions: The compound can be reduced to form secondary amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: N-oxides are the primary products.

    Reduction Reactions: Secondary amines are formed.

Scientific Research Applications

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The piperazine ring can also interact with various receptors, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-iodoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate dihydrochloride is unique due to its specific reactivity profile. The chloroethyl group provides a balance between reactivity and stability, making it suitable for various synthetic applications. In contrast, the bromo, iodo, and fluoro analogs exhibit different reactivity patterns, which can be advantageous or disadvantageous depending on the desired application .

Properties

Molecular Formula

C11H23Cl3N2O2

Molecular Weight

321.7 g/mol

IUPAC Name

tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate;dihydrochloride

InChI

InChI=1S/C11H21ClN2O2.2ClH/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14;;/h4-9H2,1-3H3;2*1H

InChI Key

CNUCRUZITZTTQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCl.Cl.Cl

Origin of Product

United States

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